Superior Antitumor Potency in Gastric Cancer Models Compared to Clinical AhR Agonists
5F-203 demonstrates exceptional potency against gastric carcinoma cell lines, with IC50 values ≤ 0.09 μmol/L. Critically, this activity is >250-fold selective compared to insensitive cell lines [1]. This level of potency and selectivity establishes a high benchmark not consistently reported for other AhR agonists in this cancer type.
| Evidence Dimension | In vitro Antitumor Potency (IC50) |
|---|---|
| Target Compound Data | ≤ 0.09 μmol/L (MKN-45, AGS) |
| Comparator Or Baseline | >250-fold selective over insensitive lines (BGC-823) |
| Quantified Difference | >250-fold selectivity window |
| Conditions | Human gastric carcinoma cell lines (MKN-45, AGS, BGC-823) |
Why This Matters
For research focused on gastric cancer, 5F-203 offers a unique combination of sub-100 nM potency and a high selectivity index, which is essential for generating robust and specific biological signals.
- [1] Liu, Y., et al. (2020). The antitumour activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling. Journal of Cellular and Molecular Medicine, 24(2), 1750-1759. View Source
